1-methyl-3-piperidinyl (3-methylphenoxy)acetate hydrochloride
Description
Synthesis Analysis
The synthesis of related piperidinyl acetate compounds involves multi-step chemical reactions, starting from basic precursors like salicylaldehyde, diethyl malonate, and piperidine. These compounds are typically synthesized through a one-pot three-component reaction, leading to the formation of targeted compounds with specific molecular structures. The process involves crucial steps like acylation, methylation, and the formation of ester linkages, which are critical for achieving the desired chemical properties (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of piperidinyl acetate derivatives is characterized by X-ray diffraction analysis, revealing details such as the crystal lattice, hydrogen bonding, and C-H…π interactions. These structural features are essential for understanding the compound's behavior and its potential interactions with biological molecules or other chemical agents (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidinyl acetate derivatives undergo various chemical reactions, including hydrogenation, oxidation, and substitution reactions. These reactions can alter the compound's physical and chemical properties, making it suitable for specific applications. The presence of ester and ether functional groups provides reactive sites for further chemical modifications, which is crucial for the synthesis of more complex molecules (Fatma et al., 2017).
Physical Properties Analysis
The physical properties of 1-methyl-3-piperidinyl (3-methylphenoxy)acetate hydrochloride, such as solubility, melting point, and boiling point, depend on its molecular structure. The presence of hydrogen bonds and C-H…π interactions in the crystal structure can influence these properties, affecting the compound's stability and solubility in different solvents (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of piperidinyl acetate derivatives are influenced by the functional groups present in the molecule. These compounds can act as intermediates in the synthesis of pharmacologically active molecules. Their reactivity towards nucleophilic and electrophilic agents, along with the ability to form stable complexes with metals, makes them valuable in medicinal chemistry and materials science (Prostakov et al., 1970).
properties
IUPAC Name |
(1-methylpiperidin-3-yl) 2-(3-methylphenoxy)acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-5-3-6-13(9-12)18-11-15(17)19-14-7-4-8-16(2)10-14;/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPTUHPVIWIYMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2CCCN(C2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpiperidin-3-yl) 2-(3-methylphenoxy)acetate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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